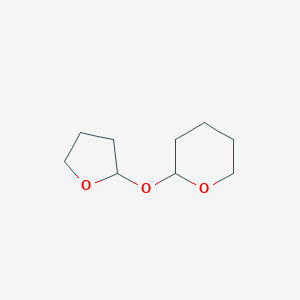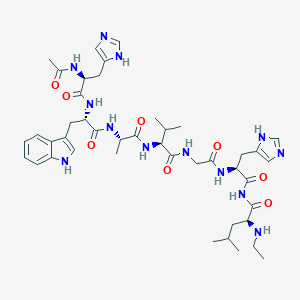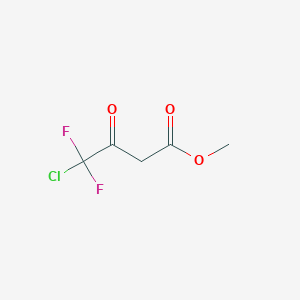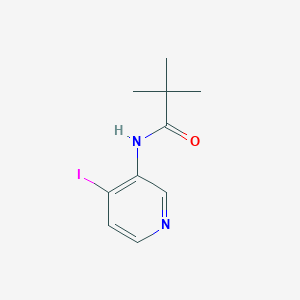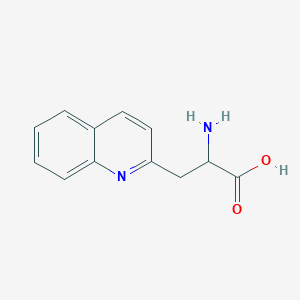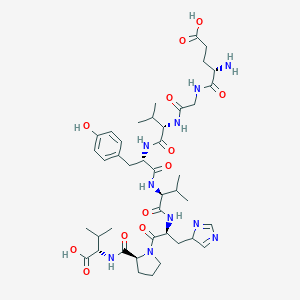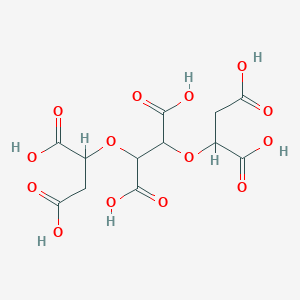
Butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)-, also known as dimethylmalonic acid, is a dicarboxylic acid that has been widely studied for its potential applications in various fields of research. This acid is a white crystalline powder that is soluble in water and has a molecular weight of 230.17 g/mol.
Mécanisme D'action
The mechanism of action of butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)- is not fully understood. However, it has been reported that this acid inhibits the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. It has also been suggested that this acid induces apoptosis in cancer cells by activating caspase enzymes.
Effets Biochimiques Et Physiologiques
Butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)- has been reported to have several biochemical and physiological effects. In one study, it was found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. In another study, it was reported to inhibit the growth of human ovarian cancer cells by inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)- in lab experiments include its relatively simple synthesis method, its solubility in water, and its potential applications in various fields of research. However, one limitation of this acid is its relatively low stability, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)-. One potential direction is the investigation of its potential applications in the field of drug delivery. It has been reported that this acid can be used as a monomer in the synthesis of biodegradable polymers, which may have potential applications in drug delivery.
Another potential direction is the investigation of its potential applications in the field of tissue engineering. It has been reported that this acid can be used as a monomer in the synthesis of biodegradable polymers, which may have potential applications in the development of scaffolds for tissue engineering.
Conclusion:
In conclusion, butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)- is a dicarboxylic acid that has been extensively studied for its potential applications in various fields of research. Its synthesis method is relatively simple, and it has been reported to have anti-inflammatory and anti-cancer properties. However, its relatively low stability may limit its use in certain experiments. There are several future directions for the research on this acid, including its potential applications in drug delivery and tissue engineering.
Méthodes De Synthèse
The synthesis of butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)- can be achieved by the reaction of dimethyl malonate with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The resulting product is then hydrolyzed with dilute sulfuric acid to yield the desired dicarboxylic acid. This synthesis method is relatively simple and has been reported in several research studies.
Applications De Recherche Scientifique
Butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)- has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this acid has been investigated for its anti-inflammatory and anti-cancer properties. In one study, it was reported that this acid inhibited the growth of human ovarian cancer cells by inducing apoptosis. In another study, it was found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
In the field of materials science, this acid has been used as a monomer in the synthesis of various polymers such as polyesters and polycarbonates. In one study, it was reported that the use of this acid as a monomer resulted in the formation of a polymer with improved mechanical properties compared to the polymer synthesized using other monomers.
Propriétés
Numéro CAS |
111451-17-3 |
|---|---|
Nom du produit |
Butanedioic acid, 2,3-bis(1,2-dicarboxyethoxy)- |
Formule moléculaire |
C12H14O14 |
Poids moléculaire |
382.23 g/mol |
Nom IUPAC |
2,3-bis(1,2-dicarboxyethoxy)butanedioic acid |
InChI |
InChI=1S/C12H14O14/c13-5(14)1-3(9(17)18)25-7(11(21)22)8(12(23)24)26-4(10(19)20)2-6(15)16/h3-4,7-8H,1-2H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
Clé InChI |
LQHFQYDCTTYMQM-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)OC(C(C(=O)O)OC(CC(=O)O)C(=O)O)C(=O)O)C(=O)O |
SMILES canonique |
C(C(C(=O)O)OC(C(C(=O)O)OC(CC(=O)O)C(=O)O)C(=O)O)C(=O)O |
Synonymes |
2,3-bis(1,2-dicarboxyethoxy)butanedioic acid sodium tartrate disuccinate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



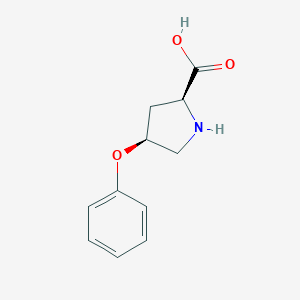
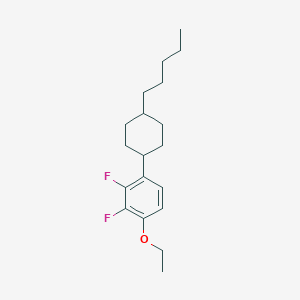
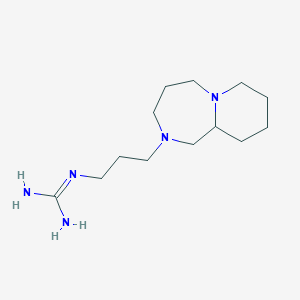
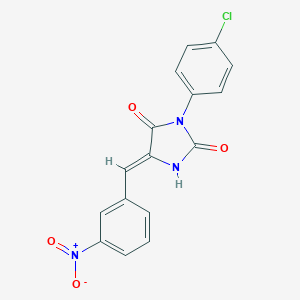
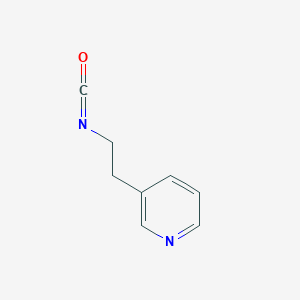
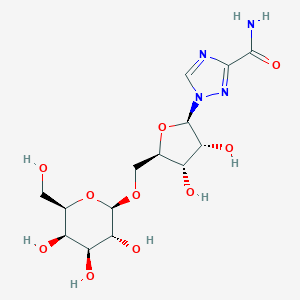
![3-Acetylimino-6-[3,6-bis(dimethylamino)xanthen-9-ylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B39839.png)
